Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate
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Description
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C23H21FN2O5 and its molecular weight is 424.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticholinesterase Activity
A study explored the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The introduction of a benzyloxy moiety, similar in structure to the ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate, was found to enhance anti-AChE activity. The best results were observed with a 7-(4-fluorobenzyl)oxy moiety, indicating potential applications in AChE inhibition-related research (Ghanei-Nasab et al., 2016).
Electrosynthesis of Fluoroorganic Compounds
Research on the electrosynthesis of fluoroorganic compounds highlighted the side-chain monofluorination of polymethylbenzenes, which is related to the chemical structure of this compound. The study found that under certain conditions, benzyl fluoride can be produced, suggesting a method for synthesizing similar fluoroorganic molecules (Bensadat et al., 1980).
Crystal Structure and Antimicrobial Activities
Another study focused on the synthesis and crystal structure analysis of a compound with a structure closely related to this compound. The research concluded that such compounds could have significant antimicrobial and antifungal properties, offering insights into their potential use in developing new antimicrobial agents (Kumar et al., 2016).
Synthesis and Molecular Structure
Investigations into the synthesis and molecular structure of benzylidene-substituted compounds have shown that these compounds can adopt various conformations, which could be essential for understanding the reactivity and potential biological applications of this compound and similar molecules (Kariyappa et al., 2016).
Recyclization into Bicyclic Derivatives
A study on the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives provided insights into chemical transformations relevant to the synthesis and functionalization of compounds like this compound, highlighting their potential in creating novel bicyclic structures with diverse biological activities (Britsun et al., 2009).
Properties
IUPAC Name |
ethyl 4-[[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-3-30-23(29)16-6-10-18(11-7-16)25-22(28)19-12-20(27)21(13-26(19)2)31-14-15-4-8-17(24)9-5-15/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHKVXWBOILISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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